A-7 盐酸盐

描述

A-7 Hydrochloride (A-7HCl) is an organic compound that has been studied extensively by scientists due to its potential applications in a wide range of scientific research. A-7HCl is a water-soluble, white crystalline solid with a molecular weight of 208 g/mol. It is a member of the pyridine family, and is a derivative of the compound pyridine-3-carboxylic acid. A-7HCl is a relatively stable compound that can be stored at room temperature and is highly soluble in water.

科学研究应用

药物靶向和控制药物递送

A-7 盐酸盐作为一种释放速率调节剂,在制药行业发挥着至关重要的作用。它用于控制药物进入系统的释放,确保稳定且靶向的递送。这种控制释放机制对于需要在较长时间内持续治疗效果的药物至关重要 .

药物制剂中的增溶剂

在药物制剂中,A-7 盐酸盐充当增溶剂,提高水溶性差的药物的溶解度。这对于提高某些药物的生物利用度尤为重要,使其能够更有效地被人体吸收 .

药物产品的稳定剂

稳定性是药物的关键,A-7 盐酸盐用作各种药物制剂的稳定剂。它有助于随着时间的推移保持活性药物成分的完整性和功效,防止降解并确保一致的治疗效果 .

渗透增强剂

A-7 盐酸盐被用作渗透增强剂,以提高药物的生物药剂学性能。它促进药物通过生物膜的吸收,从而提高其有效性 .

细胞研究中的钙调蛋白拮抗剂

在细胞研究中,A-7 盐酸盐被确定为钙调蛋白拮抗剂。它与钙调蛋白结合,钙调蛋白是一种在细胞过程(如炎症和肌肉收缩)中起重要作用的蛋白质,从而抑制其作用。这种应用对于研究各种细胞机制和开发相关疾病的治疗方法至关重要 .

生物加工和细胞培养

A-7 盐酸盐在生物加工和细胞培养中得到应用。它用于研究目的的细胞培养,其中它可能起到调节生长环境的作用,影响细胞增殖和分化 .

安全和危害

A-7 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

A-7 Hydrochloride is a calmodulin antagonist . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It is involved in many cellular processes such as inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .

Mode of Action

As a calmodulin antagonist, it is believed tointeract with calmodulin , a protein that plays a crucial role in calcium signal transduction and mediates many calcium-dependent processes .

Biochemical Pathways

Calmodulin is involved in a variety of biochemical pathways, including the regulation of glycogen, sugar, and lipid metabolism .

Result of Action

A-7 Hydrochloride causes alterations in the subpopulation of CD44+CD24- in MDA-MB-231 cells . CD44 and CD24 are cell surface proteins involved in cell-cell interactions, cell adhesion, and migration. Alterations in these proteins can affect various cellular processes, including cell proliferation, differentiation, and survival .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

A-7 Hydrochloride interacts with calmodulin, a calcium-binding messenger protein . Calmodulin regulates a variety of biochemical reactions in the cell, including the activity of enzymes and ion channels . A-7 Hydrochloride acts as an antagonist, inhibiting the activity of calmodulin and thereby affecting these biochemical reactions .

Cellular Effects

A-7 Hydrochloride’s antagonistic action on calmodulin affects various cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been used in research on cancer, where it was found to affect subpopulations of CD44/CD24 immunophenotypes in breast cancer cell lines .

Molecular Mechanism

At the molecular level, A-7 Hydrochloride exerts its effects by binding to calmodulin and inhibiting its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, depending on the specific biochemical pathway involved .

Temporal Effects in Laboratory Settings

In laboratory settings, A-7 Hydrochloride is typically stored at -20°C, away from moisture and light . Its effects on cellular function can be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

A-7 Hydrochloride is involved in the calmodulin-dependent metabolic pathway . It interacts with calmodulin, affecting the activity of enzymes and other biomolecules in this pathway .

Transport and Distribution

Given its role as a calmodulin antagonist, it may interact with proteins involved in cellular transport and distribution .

Subcellular Localization

As a calmodulin antagonist, it is likely to be found wherever calmodulin is present in the cell .

属性

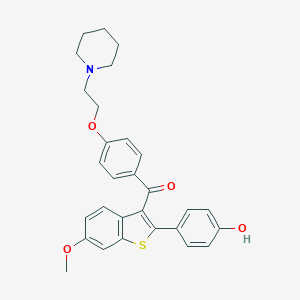

IUPAC Name |

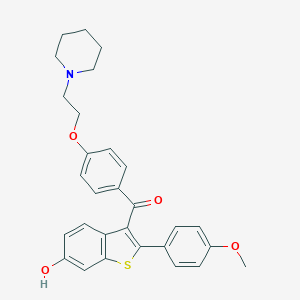

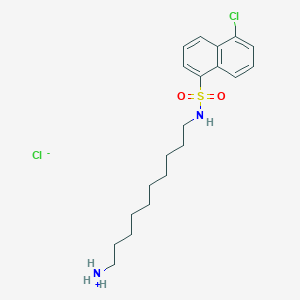

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCAQBTSCRBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657036 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79127-24-5 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。